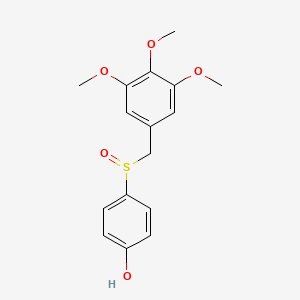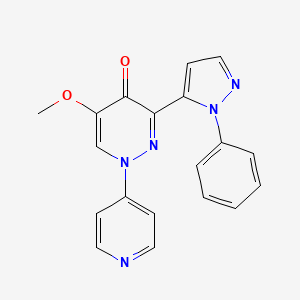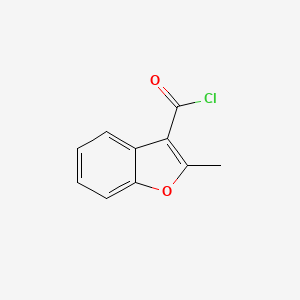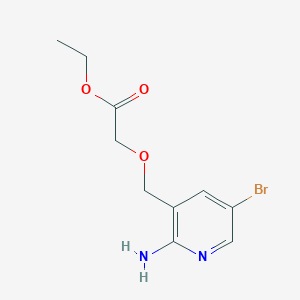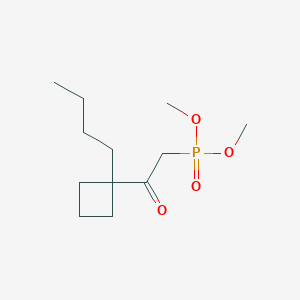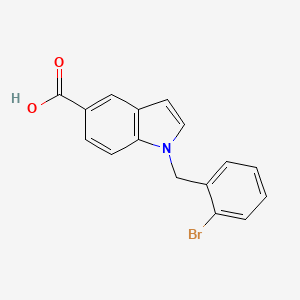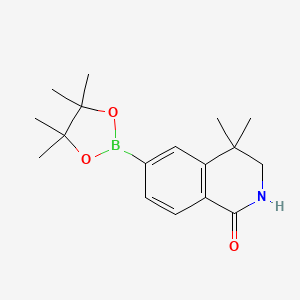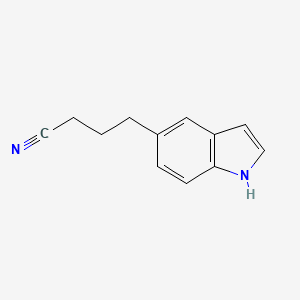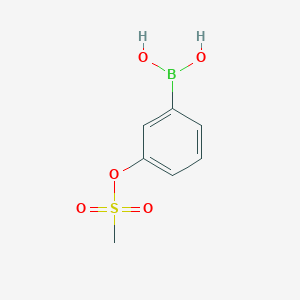
(3-((Methylsulfonyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Methylsulfonyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO4S. It is a derivative of phenylboronic acid, where a methylsulfonyloxy group is attached to the phenyl ring. This compound is known for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Methylsulfonyl)oxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (3-((Methylsulfonyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives with different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenylboronic acid derivatives with different functional groups.
Substitution: Substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
(3-((Methylsulfonyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-((Methylsulfonyl)oxy)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl or styrene product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Methanesulfonyl)phenylboronic Acid: Similar to (3-((Methylsulfonyl)oxy)phenyl)boronic acid but with a methanesulfonyl group instead of a methylsulfonyloxy group.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H9BO5S |
|---|---|
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
(3-methylsulfonyloxyphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 |
InChI-Schlüssel |
YPTSULVFDYITAQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OS(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
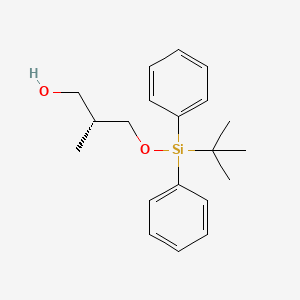
![5,6-dihydro-1H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B8306919.png)
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-(2,2,2-trifluoroethyl)-](/img/structure/B8306920.png)
![N,N-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8306933.png)
